CID 45051774

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

IN 100 CC SOLVENT @ 25 °C: 0.020 G IN ALCOHOL; 0.003 G IN ETHER

Solubility in water: none

Synonyms

Canonical SMILES

- Lubrication During Manufacturing: Magnesium stearate prevents sticking between the active pharmaceutical ingredients (APIs) and the machinery used in tablet and capsule production National Center for Biotechnology Information: . This ensures smooth and efficient manufacturing processes and minimizes product defects.

Potential Impact on Drug Release

There is ongoing scientific research on the potential impact of magnesium stearate on drug release from tablets.

Slower Dissolution

Some studies suggest that magnesium stearate might form a film on the surface of tablets, potentially delaying their disintegration and slowing down the release of the medication National Institutes of Health: . This can be a concern for certain drugs where rapid absorption is desired.

Concentration Matters

Research suggests that the concentration of magnesium stearate in a tablet formulation can influence the drug release profile National Institutes of Health: . Scientists are investigating the optimal balance between lubrication and timely drug release.

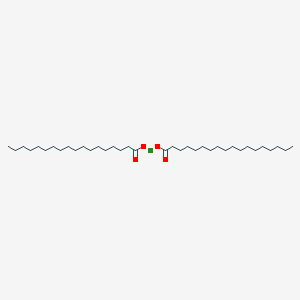

Magnesium stearate is a magnesium salt of stearic acid, a long-chain fatty acid. Its chemical formula is , and it has a molecular weight of approximately 591.24 g/mol. This compound typically appears as a white, fine powder and is known for its lubricating properties. It is widely used in pharmaceuticals, food products, and cosmetics as an excipient, which aids in the manufacturing process by preventing ingredients from sticking to manufacturing equipment.

- High doses: Ingesting very high amounts of magnesium stearate may cause laxative effects due to its lubricant properties [].

- Limited research: More research is needed to fully understand the potential long-term effects of chronic exposure to magnesium stearate, particularly regarding its possible impact on gut immunity.

In this reaction, sodium stearate reacts with magnesium sulfate to produce magnesium stearate and sodium sulfate as a byproduct . Other methods include the direct reaction of stearic acid with magnesium oxide or magnesium hydroxide under controlled conditions, typically involving heating and stirring .

Several methods exist for synthesizing magnesium stearate:

- Direct Reaction Method: Stearic acid is reacted with magnesium oxide or magnesium hydroxide in the presence of heat.

- Sodium Soap Method: Sodium stearate is reacted with magnesium salts (like magnesium sulfate) in an aqueous solution to precipitate magnesium stearate.

- Hydrolysis Method: Tristearin (a glycerol ester of stearic acid) undergoes hydrolysis in the presence of a catalyst to yield stearic acid, which is then reacted with magnesium salts .

Each method has its advantages regarding yield, purity, and cost-effectiveness.

Magnesium stearate has a variety of applications across different industries:

- Pharmaceuticals: Used as a lubricant in tablet manufacturing to prevent sticking and improve flow properties.

- Food Industry: Acts as an anti-caking agent in powdered foods and supplements.

- Cosmetics: Serves as a thickening agent and stabilizer in creams and lotions.

- Plastics and Polymers: Functions as a processing aid to enhance the flow of materials during manufacturing.

Interaction studies involving magnesium stearate often focus on its role as an excipient in drug formulations. Research indicates that it can affect the dissolution rates of various drugs, influencing their bioavailability. For example, formulations containing magnesium stearate may demonstrate altered release profiles compared to those without it . Additionally, studies have shown that excessive amounts can lead to reduced drug efficacy due to poor solubility.

Magnesium stearate belongs to a class of compounds known as metal stearates. Here are some similar compounds along with their distinctions:

| Compound | Composition | Unique Features |

|---|---|---|

| Calcium Stearate | Calcium salt of stearic acid | Often used in food applications; less lubricating than magnesium stearate. |

| Zinc Stearate | Zinc salt of stearic acid | Known for its antimicrobial properties; used in cosmetics and ointments. |

| Aluminum Stearate | Aluminum salt of stearic acid | Used primarily as an emulsifier and stabilizer in food products. |

| Sodium Stearate | Sodium salt of stearic acid | Commonly used in soaps; more soluble than magnesium stearate. |

Magnesium stearate's unique properties, such as its excellent lubrication characteristics and low toxicity, make it particularly valuable in pharmaceutical formulations compared to other metal salts.

Physical Description

White to yellow powder or wax-like substance; Stearates are salts of octadecanoic acid; [ACGIH]

White solid; [Merck Index] White odorless powder; [MSDSonline]

WHITE POWDER.

Color/Form

Fine, bulky, white powder

Soft, white, light powde

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Density

1.02 g/cm³

Odor

Faint, characteristic odo

Decomposition

Melting Point

MP: 132 °C /Technical/

88Â °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 250 of 600 companies. For more detailed information, please visit ECHA C&L website;

Of the 16 notification(s) provided by 350 of 600 companies with hazard statement code(s):;

H315 (32%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (37.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (32.57%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (61.43%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Impurities

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

ANTICAKING_AGENT; -> JECFA Functional Classes

Cosmetics -> Anticaking; Moisturising; Cosmetic colorant; Bulking

Methods of Manufacturing

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing

All Other Chemical Product and Preparation Manufacturing

Custom Compounding of Purchased Resins

Synthetic Rubber Manufacturing

Not Known or Reasonably Ascertainable

Plastics Material and Resin Manufacturing

Food, beverage, and tobacco product manufacturing

Petroleum Lubricating Oil and Grease Manufacturing

Textiles, apparel, and leather manufacturing

Octadecanoic acid, magnesium salt (2:1): ACTIVE

The more important dusting powders include ... magnesium stearate, NF ...

Microspheres containing the mucoadhesive polymer chitosan hydrochloride, with matrix polymer Eudragit RS, pipemidic acid as a model drug and agglomeration preventing agent magnesium stearate were prepared by the solvent evaporation method. The amount of magnesium stearate was varied and the following methods were used for microsphere evaluation: sieve analysis, drug content and dissolution determination, scanning electron microscopy, x-ray diffractometry, DSC and FTIR spectroscopy. The results showed that average particle size decreased with increasing amount of magnesium stearate used for microsphere preparation. This is probably a consequence of stabilization of the emulsion droplets with magnesium stearate. Higher pipemidic acid content in the microspheres was observed in larger particle size fractions and when higher amounts of magnesium stearate were used. It was also found that these two parameters significantly influenced the dissolution rate. The important reason for the differences in drug content in microspheres of different particle sizes is the diffusion of pipemidic acid from the acetone droplets in liquid paraffin during the preparation procedure. The physical state of pipemidic acid changed from crystalline to mostly amorphous with its incorporation in microspheres, as shown by x-ray diffractometry and differential scanning calorimetry. No differences were observed in the physical state of pipemidic acid and in microsphere shape and surface between different size fractions of microspheres, prepared with different amounts of magnesium stearate. Additionally, no correlation between the physical state of the drug in different microspheres and their biopharmaceutical properties was found.